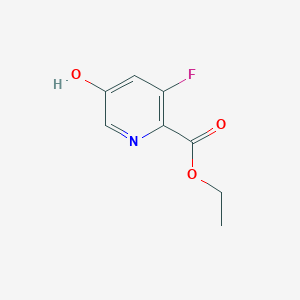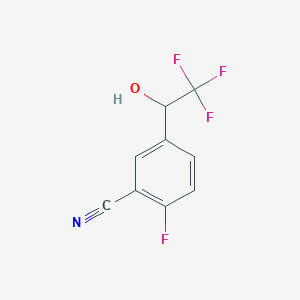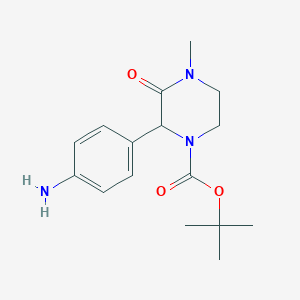
Silane, 2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 2-propenyl- is an organosilicon compound characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a silicon atom. This compound is notable for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique properties of the silicon atom, such as its ability to stabilize adjacent carbocations, make allyl silane a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, 2-propenyl- can be synthesized through several methods, including:
Palladium-Catalyzed Allylic Silylation: This method involves the reaction of allylic alcohols with disilanes under mild and neutral conditions.
Nickel-Catalyzed Silylation: Using nickel catalysts, allyl silane can be synthesized directly from allylic alcohols with high regioselectivity and E/Z-selectivity.
Copper-Catalyzed Hydrosilylation: This method allows for the regiodivergent synthesis of allyl silanes from simple allenes.
Industrial Production Methods: Industrial production of allyl silane often involves the use of scalable catalytic processes, such as the palladium-catalyzed silyl-Heck reaction, which provides high yields and selectivity .
Types of Reactions:
Electrophilic Substitution: Silane, 2-propenyl- undergoes electrophilic substitution reactions, where the silicon atom stabilizes the formation of a carbocation intermediate.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
Hosomi-Sakurai Reaction: Silane, 2-propenyl- acts as a nucleophile in this reaction, forming carbon-carbon bonds with carbonyl compounds.
Common Reagents and Conditions:
Electrophiles: Such as hydrobromic acid and iodine, are commonly used in electrophilic substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Silane, 2-propenyl- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Photoredox Catalysis: Silane, 2-propenyl- serves as a versatile handle in visible-light photoredox catalysis, enabling the construction of various organic transformations.
Material Science: Silane, 2-propenyl- is employed in the synthesis of silicon-containing polymers.
Medicinal Chemistry: Its stability and low toxicity make it a valuable reagent in the development of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of allyl silane in chemical reactions often involves the stabilization of carbocation intermediates by the silicon atom. This stabilization is due to the electron-donating properties of the carbon-silicon bond, which can stabilize a positive charge through hyperconjugation . In electrophilic substitution reactions, the formation of the carbon-electrophile bond is followed by the elimination of the silicon group, often assisted by a nucleophile .
Comparación Con Compuestos Similares
Vinyl Silane: Similar to allyl silane but with a vinyl group attached to the silicon atom.
Allylboronate: Contains a boron atom instead of silicon and is used in similar organic transformations.
Allylgermane: Features a germanium atom in place of silicon and exhibits similar reactivity.
Uniqueness of Allyl Silane: Silane, 2-propenyl- is unique due to its ability to stabilize carbocations effectively, making it a valuable reagent in electrophilic substitution and other reactions that involve carbocation intermediates. Its versatility in organic synthesis and low toxicity further distinguish it from similar compounds .
Propiedades
Número CAS |
18191-59-8 |
|---|---|
Fórmula molecular |
C3H8Si |
Peso molecular |
72.18 g/mol |
Nombre IUPAC |
prop-2-enylsilane |
InChI |
InChI=1S/C3H8Si/c1-2-3-4/h2H,1,3H2,4H3 |
Clave InChI |
DNAJDTIOMGISDS-UHFFFAOYSA-N |
SMILES canónico |
C=CC[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-(Heptan-4-ylidene)hydrazino]pyrimidin-4-ol](/img/structure/B8335628.png)

![6-tert-Butyl-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8335642.png)








